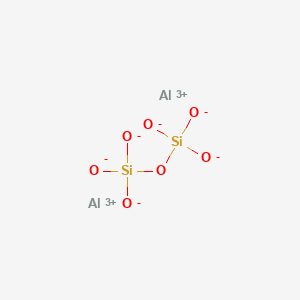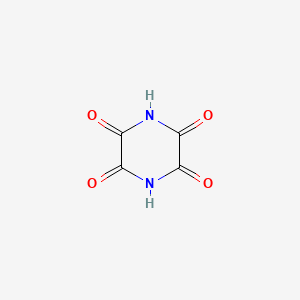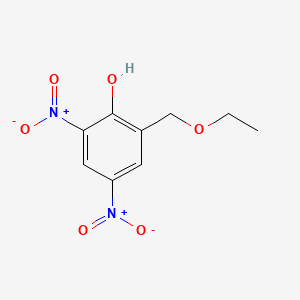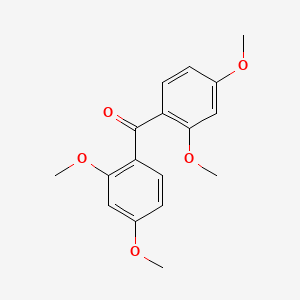
Silicic acid (H6Si2O7), aluminum salt (1:2)
説明
Silicic acid (H6Si2O7), aluminum salt (1:2) is a complex compound that has gained significant attention in scientific research due to its various applications in different fields of study. This compound is a combination of silicic acid and aluminum salt, which are both widely used in the chemical industry. The synthesis of this compound is a complex process that involves several steps and requires a high level of expertise.
科学的研究の応用
Silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) has several applications in scientific research. It is widely used in the field of nanotechnology, where it is used as a precursor for the synthesis of nanoparticles. The compound is also used as a catalyst in various chemical reactions. In addition, it is used in the production of ceramics, where it acts as a binder and improves the mechanical properties of the final product.
作用機序
The mechanism of action of silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) is not well understood. However, it is believed that the compound works by adsorbing onto the surface of the material and altering its properties. The compound has a high surface area, which allows it to interact with other molecules and ions. This interaction can lead to changes in the chemical and physical properties of the material.
生化学的および生理学的効果
Silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) has no known biochemical or physiological effects. However, the compound is toxic when ingested, inhaled, or in contact with the skin. Therefore, it should be handled with care and stored in a safe place.
実験室実験の利点と制限
The main advantage of using silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) in lab experiments is its high surface area, which allows it to interact with other molecules and ions. This interaction can lead to changes in the chemical and physical properties of the material, making it an ideal catalyst for various chemical reactions. However, the compound has some limitations, such as its toxicity and the complexity of the synthesis process.
将来の方向性
There are several future directions for the use of silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) in scientific research. One potential application is in the field of medicine, where the compound could be used as a drug delivery system. The high surface area of the compound could allow it to adsorb drugs and deliver them to specific target cells. Another potential application is in the field of energy storage, where the compound could be used as a catalyst for the production of hydrogen fuel cells.
Conclusion:
In conclusion, silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) is a complex compound that has several applications in scientific research. The compound is widely used in the field of nanotechnology, where it is used as a precursor for the synthesis of nanoparticles. It is also used as a catalyst in various chemical reactions and in the production of ceramics. The compound has a high surface area, which allows it to interact with other molecules and ions. However, it has some limitations, such as its toxicity and the complexity of the synthesis process. There are several future directions for the use of this compound in scientific research, such as in the field of medicine and energy storage.
合成法
The synthesis of silicic acid (Silicic acid (H6Si2O7), aluminum salt (1:2)), aluminum salt (1:2) involves the reaction of aluminum sulfate with sodium silicate. The reaction produces aluminum hydroxide and silicic acid, which then react to form the final compound. The process requires precise control of temperature, pH, and reaction time to ensure the formation of the desired product. The final product is a white powder that is insoluble in water and has a high melting point.
特性
IUPAC Name |
dialuminum;trioxido(trioxidosilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O7Si2/c;;1-8(2,3)7-9(4,5)6/q2*+3;-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYJNKYXOHIGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014469 | |
| Record name | Aluminum silicate (Al2Si2O7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in water; [Thermo Scientific MSDS] | |
| Record name | Aluminum silicate, anhydrous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silicic acid (H6Si2O7), aluminum salt (1:2) | |
CAS RN |
22708-90-3 | |
| Record name | Silicic acid (H6Si2O7), aluminum salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022708903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H6Si2O7), aluminum salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2Si2O7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dialuminium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)

![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)
![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)


![Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1605655.png)
![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)
![N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide](/img/structure/B1605657.png)



